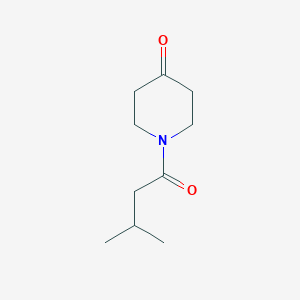
1-(3-Methylbutanoyl)piperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbutanoyl)piperidin-4-one is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Questions
Q. What are the standard synthetic routes for 1-(3-Methylbutanoyl)piperidin-4-one, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via a multi-step acylation reaction, starting with piperidin-4-one and 3-methylbutanoyl chloride under inert conditions. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of unreacted intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the piperidinone ring and acyl group substitution patterns.
- LC-MS : To determine molecular weight and detect impurities.
- X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives.
- FT-IR : To validate carbonyl (C=O) and amine (N-H) functional groups .
Q. How can researchers design initial pharmacological assays to assess its bioactivity?
- Methodological Answer : Begin with in vitro assays targeting receptors common to piperidine derivatives (e.g., GPCRs or enzymes like kinases). Use cell viability assays (MTT or ATP-based) to screen for cytotoxicity. Dose-response curves (0.1–100 µM) and positive controls (e.g., known kinase inhibitors) are critical. Parallel ADMET studies (e.g., microsomal stability assays) should be conducted early to prioritize lead candidates .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between variables. Computational tools (e.g., density functional theory for transition-state modeling) predict optimal pathways, while inline FT-IR monitors reaction progress in real time .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Solutions include:
- Meta-analysis : Compare studies using standardized metrics (e.g., IC₅₀ normalization).
- Structural analogs : Synthesize derivatives to isolate pharmacophore contributions.
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to confirm target specificity .
Q. How can computational modeling predict its reactivity in novel chemical transformations?
- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian or ORCA software) to model reaction pathways. Molecular dynamics simulations (AMBER/CHARMM) assess conformational flexibility during nucleophilic attacks. Pair computational predictions with high-throughput experimentation to validate proposed mechanisms, such as [3+2] cycloadditions or acyl transfer reactions .
Q. What engineering challenges arise during scale-up, and how are they addressed?
- Methodological Answer : Key challenges include heat dissipation in exothermic steps and byproduct accumulation. Solutions involve:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer.
- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy adjusts feed rates dynamically.
- Membrane Separation : Nanofiltration removes low-MW impurities without column chromatography .
Q. How does stereochemistry at the piperidinone ring influence pharmacological outcomes?
- Methodological Answer : Enantiomers often exhibit divergent binding affinities. Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution. Compare enantiomer activity in in vivo models (e.g., pharmacokinetics in rodents) and use molecular docking (AutoDock Vina) to correlate stereochemistry with target engagement .
Q. Data Contradiction Analysis Framework
- Step 1 : Replicate experiments under identical conditions (e.g., solvent, temperature) to rule out procedural variability.
- Step 2 : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays).
- Step 3 : Apply multivariate statistics (ANOVA, PCA) to isolate confounding variables (e.g., pH sensitivity of the acyl group) .
属性
CAS 编号 |
919118-55-1 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC 名称 |
1-(3-methylbutanoyl)piperidin-4-one |
InChI |
InChI=1S/C10H17NO2/c1-8(2)7-10(13)11-5-3-9(12)4-6-11/h8H,3-7H2,1-2H3 |
InChI 键 |
ASFUVWVBSJTGKJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCC(=O)CC1 |
规范 SMILES |
CC(C)CC(=O)N1CCC(=O)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















